Product packaging for 14beta-Bromoacetamidomorphine(Cat. No.:CAS No. 82975-77-7)

14beta-Bromoacetamidomorphine

Cat. No.: B1239358
CAS No.: 82975-77-7
M. Wt: 421.3 g/mol
InChI Key: WPEIOODEGJJMDJ-LOJOQKOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Affinity Ligands in Chemical Biology

The concept of using molecules with specific binding properties, known as affinity ligands, to study biological systems has a long history. wisdomlib.org The field of affinity chromatography, a technique that relies on these interactions, began to take its modern form in the mid-20th century. nih.gov Early work involved using natural substrates to purify enzymes, such as using starch to isolate α-amylase in 1910. nih.gov The principle was further developed with the purification of antibodies on antigen-bound columns and the use of powdered proteins like edestin and elastin (B1584352) to isolate their respective proteases in the 1930s and 1950s. unl.edu

A pivotal moment came in 1968 when researchers first used the term "affinity chromatography" to describe a method employing a biological agent immobilized on a column for specific target separation. nih.gov This technique leverages the selective and reversible binding that characterizes many biological interactions, such as those between enzymes and substrates or antibodies and antigens. nih.govwikipedia.org These foundational developments paved the way for the synthesis of highly specialized affinity ligands, designed to target, identify, and characterize specific proteins within complex biological mixtures. unl.edu

Significance of Irreversible Ligands in Receptor Characterization

While many affinity ligands bind reversibly, irreversible ligands, which form a stable, covalent bond with their target, hold particular significance in receptor research. nih.govnih.gov This permanent attachment allows for the selective and durable inactivation of a receptor population. nih.gov By "knocking out" a specific receptor type or subtype, researchers can study the remaining receptors' functions in isolation, helping to unravel the distinct roles each plays in complex physiological processes.

Irreversible ligands have been instrumental in determining the structure of receptor binding sites. Because the ligand is permanently attached, the receptor-ligand complex can be isolated and analyzed to identify the specific amino acid residues involved in the binding, as has been demonstrated with other opioid affinity labels like β-funaltrexamine (β-FNA). acs.org This technique is also crucial for quantifying "receptor reserve," which is the proportion of receptors that are spare and not required to produce a maximum biological response from a given agonist. nih.gov By systematically inactivating a fraction of the receptors with an irreversible ligand, scientists can measure how the efficacy of various agonists is affected, providing deep insights into their signaling properties. nih.gov

Overview of Opioid Receptor Systems as Research Targets

Opioid receptors are a family of G protein-coupled receptors (GPCRs) that are central to pain perception, mood regulation, and numerous other physiological functions. arizona.eduwikipedia.org The three classical types of opioid receptors are the mu (μ), delta (δ), and kappa (κ) receptors. elifesciences.orgfrontiersin.org These receptors are widely distributed throughout the central and peripheral nervous systems. wikipedia.org They are the primary targets for both endogenous opioid peptides (like endorphins and enkephalins) and exogenous opioid drugs such as morphine. wikipedia.orgnih.gov

The distinct physiological effects of various opioids are determined by which receptor subtype they bind to and whether they act as an agonist (activator) or antagonist (blocker). wikipedia.org For instance, the mu-opioid receptor is primarily responsible for the powerful analgesic effects of many clinical opioids, but also mediates adverse effects like respiratory depression and addiction. frontiersin.org The kappa-opioid receptor also produces analgesia but can be associated with undesirable effects like dysphoria and psychosis. umaryland.eduspandidos-publications.com The delta-opioid receptor is implicated in mood regulation and has shown potential for producing antidepressant and anxiolytic effects. nih.gov The complexity of these systems and their critical role in both medicine and addiction make them a primary focus of pharmacological research. arizona.eduanl.gov

Defining the Role of 14beta-Bromoacetamidomorphine as a Molecular Probe

This compound (BAM) functions as a specialized molecular probe, a molecule used to study other molecules or structures in a biological system. rsc.org Its utility stems from its design as an affinity label that irreversibly inactivates opioid receptors. nih.gov Specifically, BAM acts as a selective antagonist for the mu-opioid receptor. nih.gov

Research has shown that the irreversible binding of BAM is not spontaneous. It requires the pre-treatment of brain membranes with a reducing agent like dithiothreitol (B142953) (DTT). nih.gov This suggests that a disulfide bond near the mu receptor's binding site must first be reduced to expose a sulfhydryl group, which then serves as the target for alkylation by BAM's reactive bromoacetamido group. nih.gov This covalent modification permanently blocks the receptor.

The selectivity of BAM for the mu receptor subtype is a key feature. Studies demonstrate that after treatment with BAM under the appropriate conditions, the binding of mu-selective radioligands like [³H]DAGO is almost completely inhibited, while the binding of delta- and kappa-selective ligands is unaffected. nih.gov Furthermore, BAM has been shown to selectively inactivate the high-affinity state of the opioid binding site. nih.gov This specificity allows researchers to use BAM to isolate mu-receptor-mediated functions and to purify mu-opioid binding proteins from complex tissue preparations through affinity chromatography. nih.govnih.gov

Research Findings on this compound (BAM)

The following tables summarize key findings from in vitro studies on the effects of this compound on opioid receptor binding in rat brain membranes.

Table 1: Irreversible Inhibition of [³H]DAGO Binding by BAM
ConditionInhibition of [³H]DAGO BindingReference
Membranes incubated with BAM alone (followed by washing)Binding restored to control levels nih.gov
Membranes incubated with DTT, then BAM (followed by washing)~90% irreversible inhibition nih.gov
Table 2: Selective Inactivation of High-Affinity Opioid Binding Sites by BAM
ParameterFindingReference
Reduction in [³H]dihydromorphine binding after BAM treatment32% ± 7% nih.gov
Binding Site AbolishedHigh-affinity site (Kd = 0.3 nM; Bmax = 95 fmoles/mg protein) nih.gov
Effect on Remaining Low-Affinity SiteAffinity not significantly altered (Kd ≈ 4.0 nM) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21BrN2O4 B1239358 14beta-Bromoacetamidomorphine CAS No. 82975-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82975-77-7

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(4R,4aS,7S,7aR,12bR)-7,9-dihydroxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide

InChI

InChI=1S/C19H21BrN2O4/c1-22-7-6-18-15-10-2-3-11(23)16(15)26-17(18)12(24)4-5-19(18,13(22)8-10)21-14(25)9-20/h2-5,12-13,17,23-24H,6-9H2,1H3,(H,21,25)/t12-,13+,17-,18-,19+/m0/s1

InChI Key

WPEIOODEGJJMDJ-LOJOQKOYSA-N

SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O

Canonical SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O

Synonyms

14 beta-bromoacetamidomorphine
14 beta-bromoacetamidomorphine hydrochloride
14-BBAMMOR
14-bromoacetamidomorphine

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 14beta Bromoacetamidomorphine

Chemical Synthesis Pathways to 14-beta-Bromoacetamidomorphine

The synthesis of 14-beta-bromoacetamidomorphine is a multi-step process that begins with a readily available precursor from the opium poppy, thebaine. nih.govrsc.org The process involves the formation of a key intermediate and subsequent introduction of the bromoacetamido functional group at the desired 14-beta position.

Precursor Compound Synthesis (e.g., from Thebaine)

Thebaine serves as the starting material for the synthesis of 14-beta-aminocodeinone, a crucial precursor to 14-beta-bromoacetamidomorphine. rsc.org A key transformation involves a Diels-Alder reaction between thebaine and a nitroso compound. For instance, the oxidation of 2,2,2-trichloroethyl N-hydroxycarbamate with sodium periodate (B1199274) in the presence of thebaine yields a cycloadduct. rsc.org This adduct is then treated with hydrogen chloride in ethylene (B1197577) glycol to produce 14β-N-(2,2,2-trichloroethoxycarbonyl)-N-hydroxyaminocodeinone ethylene acetal. rsc.org Subsequent steps lead to the formation of 14β-aminocodeinone ethylene acetal, which is then converted to 14β-aminocodeinone. rsc.org An alternative approach involves the reaction of thebaine with 1-chloro-1-nitrosocyclohexane (B1632812) to form an adduct, which upon reduction in methanol, yields 14-aminocodeinone. researchgate.net

Introduction of the Bromoacetamido Moiety at the 14-beta Position

With the 14-beta-amino group in place, the bromoacetamido moiety is introduced through an acylation reaction. The 14β-aminocodeinone is reacted with bromoacetyl bromide or a similar bromoacetylating agent. This reaction specifically targets the amino group at the 14-beta position, leading to the formation of 14-beta-bromoacetamidomorphine. This step is critical for creating the reactive alkylating group that allows the compound to covalently bind to the opioid receptor. nih.gov

Regio- and Stereoselectivity Considerations in Synthesis

The synthesis of 14-beta-bromoacetamidomorphine requires careful control of regioselectivity and stereoselectivity. youtube.comrsc.org

Regioselectivity refers to the control of the position of the chemical modification. In this synthesis, the introduction of the amino and subsequently the bromoacetamido group must occur specifically at the C-14 position of the morphinan (B1239233) skeleton. The use of the Diels-Alder reaction with thebaine inherently directs functionalization to this position due to the diene system present in thebaine's C ring. researchgate.net

Stereoselectivity is crucial for ensuring the correct three-dimensional arrangement of the substituent at the C-14 position. The desired product has the bromoacetamido group in the beta orientation. The stereochemistry of the Diels-Alder reaction and subsequent transformations are controlled to produce the desired beta-isomer. youtube.com The stereochemistry of morphine and its derivatives is a well-established field, and these principles guide the synthetic route. unodc.org

Preparation of Related Bromoacetamido-Substituted Morphine Derivatives

The synthetic principles applied to 14-beta-bromoacetamidomorphine can be extended to prepare other related derivatives with the bromoacetamido functionality.

Synthesis of 14-beta-(2-Bromoacetamido)morphinone

A closely related compound, 14-beta-(2-bromoacetamido)morphinone, is synthesized using a similar strategy. researchgate.net The precursor, 14-aminocodeinone, can be converted to 14-aminomorphinone. researchgate.net The introduction of the bromoacetamido group is then achieved by reacting 14-aminomorphinone with a bromoacetylating agent. The primary difference in the synthesis lies in the oxidation state at the C-6 position, which is a ketone in morphinone (B1233378) derivatives.

Comparative Synthetic Strategies for Related Compounds

The synthesis of other bromoacetamido-substituted morphine derivatives generally follows the same core principles: starting with a suitable morphinan precursor, introducing an amino group at the desired position, and then acylating it with a bromoacetyl moiety. d-nb.info The choice of starting material, whether it be morphine, codeine, or thebaine, will dictate the initial steps of the synthesis. nih.gov For instance, modifications at other positions, such as the N-17 substituent, can be performed before or after the introduction of the 14-beta-bromoacetamido group to create a diverse library of compounds. mdpi.com

Methods for Purification and Structural Verification of Synthetic Products

The isolation and characterization of 14β-bromoacetamidomorphine from a synthetic reaction mixture is a critical process to ensure the purity and confirm the chemical identity of the final product. This typically involves a multi-step approach combining chromatographic purification techniques with spectroscopic analysis for structural elucidation.

Purification Methodologies

Following the synthesis of 14β-bromoacetamidomorphine, which is presumed to proceed via the bromoacetylation of a 14β-aminomorphinone precursor, the crude product exists in a mixture containing unreacted starting materials, reagents, and potential side products. The purification of opioid alkaloids and their derivatives is well-established and generally relies on chromatographic techniques that separate compounds based on their physicochemical properties such as polarity, size, and charge.

Column Chromatography: This is a fundamental and widely used method for the initial purification of morphine derivatives. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of appropriate polarity is then passed through the column to elute the different components at different rates. For compounds like 14β-bromoacetamidomorphine, a gradient elution starting with a non-polar solvent and gradually increasing the polarity, for instance with a mixture of dichloromethane (B109758) and methanol, is often effective.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and the efficiency of the column chromatography separation. nih.gov By spotting the crude mixture and the collected fractions onto a TLC plate and developing it in a suitable solvent system, the components can be visualized, often using UV light or a staining agent like Dragendorff's or iodoplatinate (B1198879) reagents. nih.gov This allows for the identification of the fraction containing the desired product.

High-Performance Liquid Chromatography (HPLC): For achieving a high degree of purity, preparative HPLC is often employed as a final purification step. nih.gov This technique utilizes a high-pressure pump to pass the solvent through a column with smaller particle size, leading to a much higher resolution than standard column chromatography. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a modifying agent like trifluoroacetic acid), is commonly used for the purification of polar opioid derivatives.

Solid-Phase Extraction (SPE): SPE can be utilized as a preliminary clean-up step to remove major impurities before further chromatographic purification. jst.go.jp For alkaloid extraction, a cation-exchange or reversed-phase cartridge can be employed to selectively retain the target compound while allowing interfering substances to pass through. jst.go.jp

A summary of typical purification techniques is provided in the table below.

Purification Technique Stationary Phase Typical Mobile Phase/Eluent Purpose
Column ChromatographySilica GelDichloromethane/Methanol gradientPrimary purification
Thin-Layer ChromatographySilica GelEthyl acetate/Hexane, Dichloromethane/MethanolReaction monitoring and fraction analysis
Preparative HPLCC18 (Reversed-Phase)Water/Acetonitrile with TFAHigh-purity final separation
Solid-Phase ExtractionCation-Exchange or C18Acidic solution for loading, Methanol/Ammonia for elutionCrude sample clean-up

Structural Verification

Once a purified product is obtained, its chemical structure must be unequivocally confirmed. This is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules. slideshare.netresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are conducted to provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of 14β-bromoacetamidomorphine would be expected to show characteristic signals for the protons on the morphinan skeleton, as well as signals for the newly introduced bromoacetamido group. For instance, a singlet or doublet corresponding to the two protons of the bromoacetyl methylene (B1212753) group (-CH₂Br) would be anticipated. The chemical shifts and coupling constants of the aromatic and aliphatic protons of the morphine core would be consistent with a 14β-substituted morphinone structure. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and type of carbon atoms in the molecule. The introduction of the bromoacetamido group at the C-14 position would lead to a characteristic downfield shift of the C-14 signal compared to the parent 14-aminomorphinone. nih.gov The carbonyl carbon of the amide and the carbon bearing the bromine atom would also have distinct chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. d-nb.infomdpi.com For 14β-bromoacetamidomorphine, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. A characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key indicator for the successful incorporation of the bromoacetyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. slideshare.net The IR spectrum of 14β-bromoacetamidomorphine would be expected to show characteristic absorption bands for the amide N-H and C=O stretching vibrations, the phenolic O-H stretch, aromatic C-H and C=C stretches, and the C-O ether linkage.

The table below summarizes the expected data from structural verification techniques.

Analytical Technique Expected Key Observations
¹H NMR Signals for bromoacetyl methylene protons, characteristic shifts for morphinan skeleton protons.
¹³C NMR Downfield shift of C-14 signal, signals for amide carbonyl and bromo-substituted carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass, characteristic isotopic pattern for bromine.
Infrared Spectroscopy Absorption bands for amide (N-H, C=O), hydroxyl (O-H), and ether (C-O) functional groups.

Through the systematic application of these purification and structural verification methods, the synthesis of 14β-bromoacetamidomorphine can be reliably performed, yielding a pure and well-characterized compound suitable for its intended applications in research.

Molecular Interactions and Binding Dynamics with Opioid Receptors

Quantitative Assessment of Opioid Receptor Binding Affinity

The binding affinity of 14β-Bromoacetamidomorphine for opioid receptors has been a subject of scientific investigation to understand its potency and relationship with its parent compounds.

Interactive Table: IC50 Value for 14β-Bromoacetamidomorphine

CompoundIC50 Value (nM)Receptor Type
14β-BromoacetamidomorphineNot available in searched sourcesOpioid

Studies comparing the binding affinity of 14β-Bromoacetamidomorphine (BAM) to its parent compound, morphine, have revealed important distinctions. Research indicates that BAM exhibits a binding affinity that is approximately 3 to 10 times lower than that of morphine. nih.govnih.gov In one study, while morphine and naltrexone (B1662487) did not cause irreversible inhibition of [3H]dihydromorphine binding, BAM, at a concentration of 2.0 microM, did. nih.gov This irreversible effect was not due to a higher affinity, as BAM was found to be about 10-fold less active than morphine in terms of reversible binding. nih.gov

Further investigations have shown that 14β-Bromoacetamidomorphine possesses the same receptor selectivity profile as morphine, albeit with a 3- to 5-fold decrease in affinity for the various opioid receptor subtypes. nih.gov

Interactive Table: Comparative Binding Affinity of Opioid Ligands

CompoundReceptor TypeRelative Affinity to MorphineReference
14β-BromoacetamidomorphineMu-opioid3-10 fold lower nih.govnih.gov
MorphineMu-opioid-
NaltrexoneOpioid-
[3H]dihydromorphineOpioid- nih.gov

Determination of IC50 Values for 14beta-Bromoacetamidomorphine

Analysis of Ligand-Receptor Association and Dissociation Kinetics

The interaction of 14β-Bromoacetamidomorphine (BAM) with opioid receptors is characterized by its nature as an affinity ligand, which implies a capacity for forming a strong, often covalent, bond with the receptor. This leads to irreversible or quasi-irreversible binding, significantly influencing the association and dissociation kinetics.

Studies on rat brain membranes have shown that the inhibitory effects of BAM are irreversible. nih.gov When these membranes were treated with BAM and subsequently washed to remove any unbound ligand, a significant reduction in the binding of other opioid ligands was observed. nih.gov This indicates that BAM forms a stable complex with the receptor, effectively preventing its dissociation. The relative affinity of BAM was found to be 10-fold less than that of morphine, yet its inhibitory effect was persistent, highlighting that the irreversible nature of its binding, rather than its initial affinity, is the key characteristic of its interaction. nih.gov

The process of irreversible inhibition by BAM has been shown to be dependent on specific conditions. For instance, in rat brain membranes, incubation with BAM alone followed by washing did not result in irreversible inhibition; opioid binding could be restored to control levels. nih.gov However, when the membranes were pre-treated with dithiothreitol (B142953) (DTT) before the addition of BAM, a significant and irreversible inhibition of mu (µ) opioid receptor binding was observed. nih.gov This suggests that the reduction of a disulfide bond at the receptor site is a prerequisite for the alkylation by BAM, leading to the formation of a covalent bond. nih.gov This covalent interaction effectively means the dissociation rate approaches zero, leading to prolonged receptor inactivation.

The specificity of this irreversible binding to µ-opioid receptors was demonstrated by the fact that other opioid receptor types, such as delta (δ) and kappa (κ), were less affected. nih.gov The ability of µ-selective ligands like morphine and naloxone (B1662785) to protect the receptor from alkylation by BAM further supports the specificity of this interaction at the µ-opioid binding site. nih.gov

Impact on High and Low Affinity Opioid Binding Sites

Opioid receptors can exist in different affinity states, typically categorized as high and low affinity sites, which can be distinguished by their binding affinity for various ligands. 14β-Bromoacetamidomorphine has been shown to differentially affect these binding sites.

Selective Inactivation of High Affinity Opioid Binding Sites

Research has demonstrated that 14β-Bromoacetamidomorphine selectively inactivates the high-affinity population of opioid binding sites. nih.gov In studies using rat brain membranes, treatment with BAM resulted in a significant reduction in the specific binding of the radiolabeled opioid agonist [³H]dihydromorphine. nih.gov Saturation binding assays revealed that this reduction was due to the elimination of a high-affinity binding site. nih.gov

This high-affinity site, which constituted approximately one-third of the total opioid binding sites in the preparation, was effectively abolished by the action of BAM. nih.gov The irreversible nature of this inactivation points to a covalent modification of the high-affinity receptor population by the bromoacetamide moiety of the BAM molecule. nih.gov

Effects on Remaining Receptor Affinity States

Following the selective inactivation of the high-affinity binding sites by 14β-Bromoacetamidomorphine, the remaining population of opioid receptors was found to consist of low-affinity binding sites. nih.gov Crucially, the affinity of these remaining low-affinity sites was not significantly altered by the treatment with BAM. nih.gov This indicates that BAM's irreversible binding is highly specific to the conformation or structure of the high-affinity state of the opioid receptor.

The table below summarizes the findings from saturation binding assays on rat brain membranes before and after treatment with 14β-Bromoacetamidomorphine.

Effect of 14β-Bromoacetamidomorphine on Opioid Receptor Binding Parameters
Receptor SiteConditionDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
High-Affinity SiteControl0.3 nM95 fmoles/mg protein
After BAM TreatmentAbolishedAbolished
Low-Affinity SiteControl4.0 nMNot significantly altered
After BAM Treatment4.0 nM

Application of 14beta Bromoacetamidomorphine As an Affinity Chromatography Ligand

Development of 14beta-Bromoacetamidomorphine Affinity Columns

The foundation of this purification strategy lies in the creation of a specialized affinity column where this compound is immobilized onto a solid support.

Coupling Chemistry to Chromatographic Supports (e.g., omega-aminohexyl-Sepharose)

A crucial step in preparing the affinity column is the covalent attachment of this compound to a suitable chromatographic support. A commonly used support is omega-aminohexyl-Sepharose. nih.gov The process involves the reaction of the bromoacetyl group of this compound with the primary amino groups of the omega-aminohexyl-Sepharose. nih.gov This reaction forms a stable covalent bond, effectively immobilizing the ligand onto the Sepharose beads. The use of a spacer arm, such as the omega-aminohexyl group, is important to minimize steric hindrance and allow for optimal interaction between the immobilized ligand and the target opioid receptor. avantorsciences.com

Optimization of Affinity Matrix Preparation

The efficiency of the affinity column is highly dependent on the preparation of the affinity matrix. Key parameters that require optimization include the concentration of the coupled ligand, the length and nature of the spacer arm, and the choice of the support matrix itself. The goal is to achieve a high density of active, accessible ligands to maximize the binding capacity for the opioid receptor while minimizing non-specific binding of other proteins. The stability of the linkage between the ligand and the matrix under various experimental conditions, such as changes in pH and ionic strength during the binding and elution steps, is also a critical factor. nih.gov

Purification and Isolation of Opioid Receptors

Once the affinity column is prepared, it can be used to purify opioid receptors from solubilized cell membrane preparations.

Protocol Development for Receptor Elution (e.g., using specific antagonists)

The purification process begins with the loading of a solubilized preparation of cell membranes, typically from brain tissue, onto the this compound affinity column. nih.gov The opioid receptors in the mixture will specifically bind to the immobilized ligand. Following this, a washing step is performed to remove non-specifically bound proteins. The elution of the bound opioid receptors is then achieved by introducing a solution containing a specific antagonist, such as levorphanol (B1675180) or etorphine, at a low concentration (e.g., 1 microM). nih.gov These antagonists compete with the immobilized ligand for the receptor's binding site, leading to the release of the receptor from the column.

Characterization of Purified Receptor Preparations

The eluted fractions containing the purified opioid receptors are then subjected to further analysis to determine their purity and characterize their properties. A common method for this is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. Studies using this technique have revealed that the purified opiate receptor from rat brain consists of three major protein subunits with molecular weights of 43,000, 35,000, and 23,000 Daltons. nih.gov

Binding assays are also performed on the purified receptor to confirm its functionality. For instance, the purified receptor has been shown to bind dihydromorphine with a high affinity, exhibiting a dissociation constant (Kd) of 3.8 x 10-9 M. nih.gov Furthermore, the binding of radiolabeled dihydromorphine to the purified receptor can be inhibited by other opiates, naloxone (B1662785), and methionine-enkephalin, demonstrating that the purified receptor retains its characteristic binding profile. nih.gov

Identification and Characterization of Opioid Receptor-Associated Proteins

Affinity chromatography using this compound has also been instrumental in identifying proteins that associate with opioid receptors. These associated proteins may play a role in receptor function, regulation, and signaling.

Following the specific elution of the opioid receptor from the affinity column, the eluted fractions can be analyzed to identify not only the receptor subunits but also any co-eluting proteins. For example, a 23-kDa protein was stereospecifically eluted from a this compound affinity column along with the opioid receptor. oup.com Further characterization of this 23-kDa protein, including purification by reverse-phase HPLC and subsequent sequencing, led to the cloning of its cDNA. oup.com While this protein was determined not to be the opioid receptor itself, its co-purification suggests a potential association with the receptor, possibly as a modulating protein. oup.com This highlights the utility of this compound-based affinity chromatography in exploring the broader protein complexes associated with opioid receptors.

Discovery of Stereospecifically Eluted Proteins (e.g., 23-kDa rat brain protein)

The application of 14β-bromoacetamidomorphine affinity chromatography to solubilized rat brain membranes led to the successful purification of opioid receptors. medscimonit.com Analysis of the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) revealed the presence of three major protein bands with apparent molecular weights of 43,000 (43-kDa), 35,000 (35-kDa), and 23,000 (23-kDa). medscimonit.com

Among these, the 23-kDa rat brain protein , often referred to as p23k, was of significant interest due to its stereospecific elution from the affinity column. medscimonit.comresearchgate.netnih.gov This protein was subsequently purified to apparent homogeneity using reverse-phase high-performance liquid chromatography (HPLC) for further characterization. researchgate.netnih.gov The stereospecific nature of its elution suggested a specific interaction with the morphine-derived ligand and a potential association with the opioid receptor complex. researchgate.net

Molecular Cloning and Sequencing of Associated Proteins

To further characterize the 23-kDa protein, partial amino acid sequencing was performed. researchgate.netnih.gov Based on this partial sequence, degenerate oligodeoxynucleotide probes were synthesized. researchgate.netnih.gov These probes were then used to screen a rat brain cDNA library, which led to the isolation of a full-length cDNA clone corresponding to the 23-kDa protein. researchgate.netnih.gov

The nucleotide sequence of the cDNA was determined, and from this, the full amino acid sequence of the protein was deduced. researchgate.netnih.gov The analysis revealed that the 23-kDa protein is composed of 187 amino acids. researchgate.netnih.gov This molecular cloning and sequencing provided the primary structure of the protein, a critical step in understanding its identity and potential function.

Structural Predictions and Cellular Localization of Associated Proteins

Analysis of the deduced amino acid sequence of the 23-kDa protein provided significant insights into its predicted structure and cellular localization. The protein is characterized by a high content of glutamic and aspartic acid residues, which gives it a net negative charge at neutral pH. researchgate.netnih.gov Importantly, the sequence analysis did not reveal the presence of a signal sequence or any transmembrane domains, suggesting that it is not an integral membrane protein. researchgate.netnih.gov

Secondary structure predictions indicated that the 23-kDa protein is likely a globular protein, with approximately 30% of its structure composed of α-helices and 18% as β-pleated sheets. researchgate.netnih.gov Subsequent database searches identified this protein as a cytosolic phosphatidylethanolamine-binding protein (PEBP) . researchgate.net

Northern blot analysis was used to determine the tissue distribution of the mRNA encoding the 23-kDa protein. Transcripts for this protein were detected in rat brain and liver, as well as in the mouse x rat neuroblastoma-glioma NG108-15 cell line, a cell line known to express opioid receptors. researchgate.netnih.gov The cytosolic localization of this protein suggests that if it is associated with the opioid receptor, the interaction would likely occur at the intracellular face of the cell membrane. researchgate.net

Functional Relevance of Associated Proteins in Opioid Receptor Systems

While the 23-kDa protein (PEBP) is not an opioid receptor itself, its co-purification with the receptor suggested a potential functional relationship. researchgate.net Research has since explored the role of PEBP in opioid receptor signaling. Studies have shown that PEBP can directly interact with morphine-glucuronides, which are active metabolites of morphine. medscimonit.com

Further investigations have revealed that PEBP can regulate mu-opioid receptor (MOR) signaling pathways. Specifically, PEBP has been implicated in modulating the recruitment of β-arrestin2 to the MOR. researchgate.net Knockdown of PEBP in cell lines expressing the MOR led to an increase in β-arrestin2 recruitment and subsequent receptor internalization upon agonist stimulation. researchgate.net This suggests that PEBP may act as a negative regulator of MOR desensitization and internalization. researchgate.net The interaction of PEBP with G protein-coupled receptor kinase 2 (GRK2), a key enzyme in receptor phosphorylation and desensitization, is thought to be a mechanism through which PEBP exerts this regulatory effect. researchgate.netmdpi.com However, some studies have indicated that PEBP may not be significantly involved in the µ-opioid receptor-mediated activation of the extracellular signal-regulated kinase (ERK) pathway. nih.govspandidos-publications.com

The discovery of PEBP's association with the opioid receptor complex highlights the intricate protein-protein interactions that govern opioid signaling. The data suggests that proteins which are not core components of the receptor itself can play crucial roles in modulating its function and downstream signaling cascades.

ProteinMolecular Weight (kDa)Cellular LocalizationPutative Function in Opioid System
43-kDa protein43Membrane-associatedComponent of the opioid receptor complex
35-kDa protein35Membrane-associatedComponent of the opioid receptor complex
23-kDa protein (PEBP)23CytosolicModulates µ-opioid receptor desensitization and internalization through interaction with β-arrestin2 and GRK2 pathways. researchgate.netmdpi.com

Studies on Solubilized and Reconstituted Opioid Receptors

The purification of opioid receptors from their native membrane environment is a critical step for detailed biochemical and structural studies. The use of detergents like Triton X-100 allows for the solubilization of the receptors from the lipid bilayer of neural membranes. medscimonit.com The affinity chromatography method using 14β-Bromoacetamidomorphine as a ligand has been successfully employed to purify functional opioid receptors from such solubilized preparations. medscimonit.com

A key finding from these studies is that the purified receptor retains its ability to bind opioids. The purified receptor preparation was shown to bind [3H]dihydromorphine with a high affinity, and this binding was inhibited by other opiates such as naloxone and methionine-enkephalin, in a manner similar to that observed in intact and solubilized neural membranes. medscimonit.com This demonstrates that the solubilization and purification process yields a functionally intact receptor.

Mechanistic Investigations of 14beta Bromoacetamidomorphine Receptor Interactions

Elucidation of Covalent Binding Mechanisms

14β-Bromoacetamidomorphine is an opioid derivative that acts as an affinity ligand, meaning it forms a strong, irreversible covalent bond with its target receptor. nih.gov This irreversible binding is a key feature that distinguishes it from traditional, reversibly-binding opioids like morphine. nih.gov The mechanism of this covalent interaction involves the reactive bromoacetamide group at the 14-position of the morphine scaffold.

Identification of Amino Acid Residues Involved in Irreversible Conjugation

The irreversible nature of 14β-bromoacetamidomorphine's binding is due to the formation of a covalent bond with a nucleophilic amino acid residue within the opioid receptor's binding pocket. wikipedia.org The bromoacetamide group is an electrophilic moiety that readily reacts with nucleophiles. Within a protein context, several amino acid side chains possess nucleophilic character and are potential targets for such a reaction. These include the thiol group of cysteine, the imidazole (B134444) ring of histidine, the hydroxyl group of serine and threonine, the carboxylate groups of aspartate and glutamate, and the amino group of lysine. nih.govnih.gov

While the specific amino acid residue that covalently binds to 14β-bromoacetamidomorphine in opioid receptors has not been definitively identified in the provided search results, the principle of targeted covalent inhibition suggests that a nucleophilic residue must be in close proximity to the bromoacetamide group when the ligand is bound to the receptor. wikipedia.org The selectivity of the covalent interaction is determined by the precise positioning of this reactive group within the binding site, which allows for a rapid reaction with a nearby nucleophile. wikipedia.org

Structural Basis for Ligand-Induced Conformational Changes in Receptors

The binding of a ligand to a G protein-coupled receptor (GPCR), such as an opioid receptor, induces conformational changes that are essential for receptor activation and downstream signaling. nih.govmedcraveonline.com These changes involve rearrangements of the transmembrane helices and intracellular loops of the receptor. biorxiv.org In the case of an irreversible agonist like 14β-bromoacetamidomorphine, the formation of a covalent bond would be expected to lock the receptor in an active or inactive conformation, depending on the nature of the induced structural change.

Structural studies of other GPCRs have revealed that agonist binding can lead to an outward movement of the cytoplasmic end of transmembrane helix 6 (TM6) and an inward movement of TM7, creating a binding site for intracellular G proteins. biorxiv.orgnih.gov The covalent attachment of 14β-bromoacetamidomorphine likely stabilizes a specific receptor conformation, thereby persistently activating or inhibiting the receptor. The precise nature of these conformational changes for 14β-bromoacetamidomorphine has not been elucidated in the provided results, but the general principles of GPCR activation provide a framework for understanding how its covalent binding could lead to a sustained biological response. nih.govelifesciences.org

Molecular Determinants of Receptor Selectivity and Irreversibility

The selectivity of 14β-bromoacetamidomorphine for specific opioid receptor subtypes (μ, δ, κ) is determined by the unique amino acid composition and three-dimensional structure of each receptor's binding pocket. biorxiv.org While it shares the core morphinan (B1239233) structure with non-selective opioids, the 14β-bromoacetamido group provides additional points of interaction that can confer selectivity. The irreversible nature of its binding is a direct consequence of the reactive bromoacetamide group and the presence of a suitably positioned nucleophilic amino acid residue within the binding site of the target receptor. nih.govwikipedia.org

Studies with 14β-bromoacetamidomorphine have shown that it selectively and irreversibly inactivates high-affinity opioid binding sites. nih.gov This suggests that the conformation of the high-affinity state of the receptor optimally presents a nucleophilic residue for covalent modification by the bromoacetamide group. The lower affinity of 14β-bromoacetamidomorphine compared to morphine, coupled with its irreversible inhibition, highlights that the covalent bond formation, rather than initial binding affinity, is the primary driver of its long-lasting effect. nih.gov

Interactive Table: Properties of 14β-Bromoacetamidomorphine Binding

PropertyDescriptionReference
Binding TypeIrreversible, Covalent nih.gov
MechanismCovalent bond formation between the bromoacetamide group and a nucleophilic amino acid residue in the receptor binding pocket. wikipedia.org
Receptor TargetSelectively inactivates high-affinity opioid binding sites. nih.gov
Key Functional Group14β-bromoacetamide nih.gov

Influence on Downstream Signaling Pathways (at the molecular level)

Modulation of G-protein Coupling Mechanisms

Opioid receptors are GPCRs that primarily couple to inhibitory G proteins (Gαi/o). ki.senobelprize.org Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein, leading to the dissociation of the G protein into Gα-GTP and Gβγ subunits. medcraveonline.comnih.gov These subunits then modulate the activity of downstream effectors, such as adenylyl cyclase and ion channels.

The irreversible binding of 14β-bromoacetamidomorphine is expected to persistently activate the receptor, leading to sustained G-protein signaling. This prolonged activation would result in a continuous inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. The covalent nature of the binding eliminates the need for the continuous presence of the ligand to maintain signaling, a key difference from reversible agonists.

Recruitment and Function of Beta-Arrestins (if mechanistically studied)

Beta-arrestins are intracellular proteins that play a crucial role in the desensitization, internalization, and signaling of GPCRs. nih.gov Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.gov This recruitment can sterically hinder further G-protein coupling, leading to desensitization, and can also initiate G-protein-independent signaling pathways. frontiersin.org

The interaction between β-arrestin and the receptor is a key step in the localization of GPCRs within clathrin-coated pits for internalization. revvity.com While specific studies on 14β-bromoacetamidomorphine and β-arrestin recruitment were not found in the search results, its nature as a potent agonist suggests it would likely induce receptor phosphorylation and subsequent β-arrestin recruitment. The irreversible nature of its binding could lead to prolonged or altered patterns of β-arrestin interaction, potentially impacting the long-term regulation and signaling of the receptor in ways distinct from reversible agonists.

Molecular Pathways of Receptor Desensitization and Internalization

Mechanistic studies focusing specifically on the molecular pathways of receptor desensitization and internalization induced by 14β-Bromoacetamidomorphine are not extensively detailed in publicly available research. However, by examining the established mechanisms for mu-opioid receptor (MOR) regulation and considering the unique biochemical properties of 14β-bromoacetamidomorphine as a covalent alkylating agent, its impact on these pathways can be inferred.

Receptor desensitization is a fundamental process that attenuates the response to an agonist following prolonged or repeated exposure. For G protein-coupled receptors (GPCRs) like the MOR, this process is typically initiated by receptor phosphorylation. nih.govfrontiersin.org This phosphorylation is carried out by G protein-coupled receptor kinases (GRKs), which are recruited to the activated receptor. frontiersin.org Following phosphorylation, the scaffolding protein β-arrestin is recruited to the receptor's C-terminal tail. frontiersin.orgdomaintherapeutics.ca The binding of β-arrestin serves two primary functions: it sterically hinders the receptor's interaction with G proteins, thereby uncoupling it from downstream signaling, and it acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits. frontiersin.orgfrontiersin.org This entire sequence—from phosphorylation to internalization—serves to reduce the number of functional receptors on the cell surface, leading to a desensitized state. researchgate.net

The nature of the activating agonist profoundly influences the efficiency of these processes. Agonists are often categorized based on their ability to promote receptor internalization. For instance, the peptide agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a potent inducer of MOR internalization, whereas morphine, despite being a powerful analgesic, is considered a poor inducer of this process. frontiersin.orgnih.gov This difference in agonist-induced trafficking is a key area of opioid research. nih.gov Some studies suggest that the inability of agonists like morphine to cause significant receptor internalization may be linked to different patterns of receptor phosphorylation and subsequent cellular adaptations. jneurosci.org

14β-Bromoacetamidomorphine is distinguished by its ability to form a covalent bond with the mu-opioid receptor, leading to irreversible alkylation. nih.gov Research has shown that it specifically alkylates a sulfhydryl group within the mu binding site, causing irreversible inhibition of subsequent ligand binding. nih.gov This covalent and essentially permanent occupation of the receptor site implies a distinct and terminal form of desensitization.

Unlike the dynamic and reversible desensitization induced by non-covalent agonists, the interaction of 14β-bromoacetamidomorphine is not designed for recycling and resensitization. The permanent inactivation of the receptor through covalent modification likely bypasses the typical GRK- and β-arrestin-mediated regulatory cycle. Once alkylated, the receptor is rendered permanently non-functional, representing the ultimate form of desensitization. The cell's primary recourse to regain sensitivity would be the synthesis of new receptor proteins rather than the recycling of existing ones.

While direct studies on β-arrestin recruitment following the binding of 14β-bromoacetamidomorphine are lacking, its irreversible action suggests that a sustained or typical β-arrestin-mediated internalization process might not be initiated or relevant in the same way as for reversible agonists. The permanent inactivation of the receptor's signaling capacity may preclude the conformational state required for efficient and sustained GRK phosphorylation and subsequent β-arrestin binding that leads to robust internalization.

Table 1: Key Proteins in the General Mu-Opioid Receptor Desensitization and Internalization Pathway

Protein/ComponentClassPrimary Role in Desensitization/Internalization
Mu-Opioid Receptor (MOR) G Protein-Coupled ReceptorBinds opioid agonists; initiates signal transduction and subsequent regulatory processes. wikipedia.org
G Protein-Coupled Receptor Kinases (GRKs) Serine/Threonine KinasePhosphorylate the activated MOR on its intracellular domains, primarily the C-terminal tail. frontiersin.org
β-Arrestins (1 and 2) Scaffolding ProteinBind to phosphorylated MOR, leading to G protein uncoupling (desensitization) and acting as an adaptor for clathrin-mediated endocytosis (internalization). domaintherapeutics.capromega.kr
Clathrin ProteinForms a polyhedral lattice on the intracellular side of the membrane, creating coated pits that invaginate to form endocytic vesicles for receptor internalization. frontiersin.org
Dynamin GTPaseA mechanochemical enzyme that mediates the "pinching off" of clathrin-coated vesicles from the plasma membrane during internalization. usu.edu

Table 2: Comparison of Agonist Types on Mu-Opioid Receptor Regulation

Agonist TypeExampleBinding NatureTypical DesensitizationTypical InternalizationImplied Effect of 14β-Bromoacetamidomorphine
High-Internalizing Agonist DAMGOReversibleGRK/β-arrestin dependentHighN/A
Low-Internalizing Agonist MorphineReversibleGRK/β-arrestin dependentLowStructurally similar, but the covalent binding mechanism is distinct and likely dominant.
Irreversible Antagonist β-Chlornaltrexamine (β-CNA)CovalentBlocks receptor activationPrevents agonist-induced internalization by blocking the receptor. jneurosci.orgjneurosci.orgN/A
Irreversible Agonist 14β-BromoacetamidomorphineCovalentPermanent inactivation via alkylation. nih.govMechanistically unconfirmed, but likely low or altered, as the receptor is permanently inactivated, potentially obviating the need for a dynamic internalization/recycling pathway.Covalent binding causes permanent receptor inactivation, a terminal form of desensitization.

Structure Activity Relationship Sar Analysis of 14beta Bromoacetamidomorphine and Analogs

Principles of SAR in Opioid Ligand Design

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that examines the link between a molecule's chemical structure and its biological activity. slideshare.netpharmacologymentor.com The goal of SAR studies is to understand how altering a molecule's structure, such as by modifying functional groups, can impact its pharmacological effects, including potency and efficacy. slideshare.netdrugdesign.org This knowledge is then used to guide the design of new drugs with improved or more specific properties. slideshare.netresearchgate.net

In the context of opioid ligand design, SAR is crucial for developing compounds with desired therapeutic profiles while minimizing adverse effects. nih.gov The classic example is the morphinan (B1239233) scaffold itself. Modifications to the structure of morphine can drastically alter its activity. For instance, the two acetyl groups in heroin increase its ability to cross the blood-brain barrier compared to morphine, leading to a more potent euphoric effect. slideshare.net The basic nitrogen atom is considered a crucial structural requirement for most opioid receptor interactions. mdpi.com SAR analyses aim to convert raw structure-activity data into informative relationships in molecular terms, which helps in identifying which molecules to synthesize next. drugdesign.org Modern approaches have expanded to include multitarget ligands, which interact with more than one opioid receptor type (e.g., MOR/DOR) to achieve better therapeutic outcomes, and biased agonists, which preferentially activate specific downstream signaling pathways. mdpi.comwjgnet.com

Contribution of the 14beta-Bromoacetamido Moiety to Receptor Interaction

The 14β-bromoacetamido group is the defining feature of 14β-Bromoacetamidomorphine (BAM) and is central to its mechanism of action as an irreversible ligand. This moiety acts as an electrophilic group capable of forming a covalent bond with nucleophilic residues within the opioid receptor binding site.

Research has shown that BAM irreversibly labels mu (μ) opioid receptors in rat brain membranes. nih.gov Its mechanism involves the specific alkylation of a sulfhydryl group at the μ-binding site. nih.gov This irreversible inhibition is notably enhanced when the receptors are pre-treated with dithiothreitol (B142953) (DTT), which suggests the reduction of a disulfide bond in or near the binding site, making a cysteine residue available for alkylation by the bromoacetamido group. nih.gov The specificity of this interaction for the μ-receptor was demonstrated by the fact that BAM-alkylated membranes could still bind delta (δ) and kappa (κ) selective ligands. nih.gov Therefore, the 14β-bromoacetamido moiety confers upon the morphine scaffold the ability to act as a selective, irreversible affinity label for the μ-opioid receptor through covalent bond formation.

Comparative SAR with Other Irreversible Opioid Ligands (e.g., 14beta-chloroacetylnaltrexone)

The SAR of 14β-Bromoacetamidomorphine (BAM) is best understood by comparing it to other irreversible opioid ligands, particularly those with similar electrophilic moieties. A key comparator is 14β-chloroacetylnaltrexone (CAN), an irreversible antagonist derived from naltrexone (B1662487).

Both BAM and CAN have been shown to selectively and irreversibly inactivate the high-affinity population of opioid binding sites in rat brain membranes. nih.gov Despite this similarity in mechanism, their binding affinities relative to their parent compounds differ. BAM exhibits a 10-fold lower affinity for opioid receptors than morphine. In contrast, CAN has a binding affinity that is similar to its parent compound, naltrexone. nih.gov This indicates that the introduction of the bromoacetamido group at the 14-position of morphine is less tolerated for initial binding than the introduction of a chloroacetyl group at the same position on naltrexone.

Influence of Structural Modifications on Binding Affinity and Selectivity

The binding affinity and selectivity of morphinan-based ligands are highly sensitive to structural modifications at various positions. While specific SAR studies on a wide range of 14β-Bromoacetamidomorphine derivatives are not extensively documented, general principles derived from related morphinans can be applied.

N-Substituent: The substituent on the tertiary amine (position 17) is a major determinant of activity. An N-methyl group, as seen in morphine and BAM, is typically associated with agonist or partial agonist activity at the μ-receptor. Replacing the methyl with a larger group like cyclopropylmethyl, as in naltrexone, generally confers antagonist properties. researchgate.netacs.org Studies on other series have consistently shown that 17-methyl ligands have greater efficacy at the μ-opioid receptor than their 17-cyclopropylmethyl counterparts. researchgate.netacs.org

C6-Substituent: Modifications at the C6 position can influence efficacy and binding. For example, the 6-keto group is common in antagonists like naltrexone.

C14-Substituent: The nature of the substituent at the C14 position profoundly impacts the pharmacological profile. The introduction of a 14-alkoxy or 14-acyloxy group can lead to ligands with mixed μ-agonist/δ-antagonist profiles. nih.gov The introduction of bulky groups can also significantly alter efficacy. acs.org The bromoacetamido group in BAM is a specialized case that introduces reactivity for covalent bonding. nih.gov

Aromatic Ring (A-Ring): Substitution on the phenolic A-ring is critical. The 3-hydroxyl group of morphine is a key interaction point. Masking this group, as in codeine (3-methoxy), decreases potency. slideshare.net

Achieving high selectivity is often a challenge because it requires chemical modifications that improve affinity for the target receptor more than for off-target receptors. nih.gov This can be achieved by exploiting unique features of the target's binding pocket, where a modification might create a tight fit and maximize favorable interactions for the intended target while being sterically or electrostatically unfavorable for others. nih.gov

Computational Approaches in Predicting SAR for 14beta-Bromoacetamidomorphine Derivatives

Computational methods are invaluable tools for predicting and rationalizing the SAR of opioid ligands. nih.govunibo.it These approaches can model ligand-receptor interactions at an atomic level, helping to guide the synthesis of new, more potent, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR is an extension of SAR that uses mathematical models to quantitatively describe the relationship between molecular structure and biological activity. pharmacologymentor.com By generating predictive models from experimental data, QSAR can estimate the activity of untested compounds. pharmacologymentor.com

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of a set of molecules with their 3D shape and electrostatic fields. A CoMFA model developed for a series of orvinol ligands suggested that a bulky group near a specific carbon (C20) was key to obtaining low efficacy at kappa opioid receptors. acs.org A similar approach could be used for BAM derivatives to predict how changes to the bromoacetamido moiety or other parts of the scaffold would affect binding and efficacy.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov For opioids, these features typically include a basic nitrogen and hydrophobic groups. nih.gov The Conformationally Sampled Pharmacophore (CSP) approach has been successfully applied to opioids to develop models that can distinguish between ligands based on single substitutions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. elifesciences.org For BAM, docking studies could elucidate the precise orientation within the μ-opioid receptor's binding pocket that facilitates the covalent reaction between the bromoacetamido group and a nucleophilic residue like cysteine. nih.gov Analyzing interaction fingerprints from docking can correlate specific ligand-receptor contacts with functional outcomes. elifesciences.org

These computational tools could be synergistically applied to design novel 14β-Bromoacetamidomorphine derivatives, predict their binding affinities and functional activities, and rationalize the SAR observed from experimental studies.

Future Research Trajectories for 14beta Bromoacetamidomorphine Derivatives

Development of Novel Molecular Probes for Opioid Receptor Subtypes

The ability of 14beta-bromoacetamidomorphine to irreversibly alkylate a sulfhydryl group within the µ-opioid receptor binding site makes it an excellent foundational scaffold for developing novel molecular probes. nih.gov While BAM itself shows selectivity for the µ-receptor, future research can focus on synthesizing a new generation of derivatives with enhanced affinity and specificity for all opioid receptor subtypes (µ, δ, and κ).

These novel probes could incorporate various reporter tags, such as:

Fluorescent Dyes: Attaching a fluorescent molecule to a BAM derivative would allow for direct visualization of receptor localization, trafficking, and density in cells and tissues using advanced microscopy techniques.

Biotin Tags: A biotinylated BAM derivative would be an invaluable tool for affinity purification. After covalent binding, the receptor and its closely associated proteins (the "receptosome") can be pulled down from cell lysates and identified using mass spectrometry.

Photoaffinity Labels: Incorporating a photo-reactive group could provide greater temporal control over the covalent labeling process, allowing researchers to trigger the binding event at a specific time point.

The development of a diverse toolkit of such probes would be instrumental in mapping the distribution of opioid receptor subtypes and their functional states with high precision, moving beyond what is possible with traditional reversible ligands. capes.gov.brnih.gov

Research GoalPotential BAM DerivativeApplication
Visualize Receptor LocalizationFluorescently-tagged BAMSuper-resolution microscopy of receptor trafficking
Identify Interacting ProteinsBiotinylated BAMAffinity purification followed by proteomic analysis
Control Binding TemporallyPhoto-reactive BAMTime-resolved studies of receptor activation

Integration with Advanced Biophysical Techniques for Receptor Dynamics Studies

Understanding the dynamic structural changes that opioid receptors undergo upon activation is key to deciphering their function. The irreversible nature of BAM binding offers a unique advantage for these studies. By "trapping" the receptor in a specific conformational state, BAM derivatives can facilitate analysis by a range of advanced biophysical techniques that are often challenging with transiently-bound ligands. springer.comroutledge.com

Future research can integrate BAM-stabilized receptors with techniques such as:

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These techniques can provide high-resolution, three-dimensional structures of the receptor. Stabilizing the receptor with a covalent ligand like a BAM derivative can aid in the formation of uniform protein samples required for successful structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can reveal atomic-level details about protein dynamics and conformational changes in solution. nmr-bio.com Studying a BAM-bound receptor could provide insights into the allosteric changes that occur throughout the protein upon ligand binding. nmr-bio.com

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These techniques are used to measure distances between molecules and can monitor conformational changes or receptor dimerization in real-time within living cells. nih.gov Using a fluorescently-labeled BAM derivative in FRET/BRET assays could provide a stable signal to dissect the kinetics of receptor-G protein or receptor-β-arrestin interactions. nih.gov

Surface Plasmon Resonance (SPR): While SPR is typically used to measure the kinetics of reversible binding, it can be adapted to study the initial binding events of a covalent ligand and to characterize the interactions of other signaling proteins with the now-permanently-liganded receptor. nmr-bio.com

Biophysical TechniqueInformation Gained with BAM Derivatives
Cryo-EM / X-ray CrystallographyHigh-resolution 3D structure of a specific receptor state
NMR SpectroscopyAtomic-level detail on conformational changes upon binding
FRET / BRETDynamics of receptor dimerization and protein-protein interactions
Surface Plasmon Resonance (SPR)Characterization of signaling protein binding to a pre-liganded receptor

Exploration of this compound in Omics-Based Receptor Profiling

The field of proteomics aims to characterize the entire complement of proteins in a biological system. Covalent ligands like BAM are ideally suited for chemoproteomic approaches such as Activity-Based Protein Profiling (ABPP). Future studies can design and synthesize BAM-based probes to map the functional opioid receptome in various tissues and disease states.

A typical workflow would involve a biotin-tagged BAM derivative that is introduced to a biological sample (e.g., brain tissue homogenate). The probe will covalently bind to its target opioid receptors. The receptor-probe complexes, along with any proteins that are part of the receptor's signaling complex, can then be isolated using streptavidin-coated beads. Subsequent analysis by mass spectrometry can identify not only the receptor subtype but also a host of previously unknown interacting partners, including G-proteins, kinases, scaffolding proteins, and other receptors that may form heterodimers. nih.gov This approach can provide an unbiased, comprehensive snapshot of the opioid receptor signaling machinery, revealing new targets for therapeutic intervention.

Computational Modeling and Simulation of Ligand-Receptor Covalent Interactions

Computational chemistry provides powerful tools for understanding and predicting molecular interactions. mdpi.com Future research will undoubtedly leverage molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations to model the covalent binding of BAM to opioid receptors in silico. plos.org

These computational studies can:

Elucidate the Reaction Mechanism: Simulate the precise step-by-step process of the alkylation reaction between the bromoacetamide group of BAM and the cysteine residue of the receptor, providing insight into the transition state and reaction energetics. nih.gov

Predict Binding Selectivity: Model the binding of BAM derivatives to different opioid receptor subtypes (µ, δ, κ) to understand the structural basis of selectivity and to computationally screen new designs for enhanced subtype specificity. elifesciences.org

Guide Probe Design: Predict how modifications to the morphine scaffold or the reactive group will alter binding affinity, reactivity, and the final conformation of the receptor. nih.gov This predictive power can significantly accelerate the design-synthesis-test cycle for developing new and improved molecular probes. plos.orgnih.gov

By combining computational predictions with experimental validation, researchers can rationally design the next generation of BAM-based tools with tailored properties for specific applications. mdpi.com

Potential for Engineering Designer Receptors as Research Tools Using this compound Scaffolds

A frontier in neuroscience and pharmacology is the use of "designer receptors" to control cellular activity with precision. The most well-known example is the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology. A similar strategy could be developed using the BAM scaffold.

Future research could focus on engineering an opioid receptor that is insensitive to endogenous opioid peptides but can be specifically and irreversibly activated by a unique, otherwise inert, BAM derivative. This would involve:

Receptor Mutagenesis: Using structural information and computational modeling, mutate the amino acids in the opioid receptor binding pocket to create a new cavity that uniquely accommodates a specific BAM derivative.

Ligand Design: Synthesize a complementary BAM derivative that fits snugly into the engineered pocket and can form a covalent bond with a strategically placed cysteine residue.

This engineered receptor-ligand pair would constitute a powerful chemogenetic tool. By expressing the designer receptor in specific cell types (e.g., a particular class of neurons) and then systemically administering the designer BAM derivative, researchers could selectively and permanently modulate the activity of only those cells, allowing for precise dissection of their role in complex physiological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.